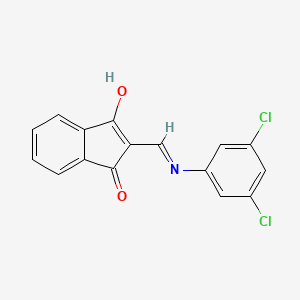
2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione, also known as dichloroindanone or DCI, is an organic molecule with potential applications in various fields of research and industry. It is a derivative of indane-1,3-dione, which is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
Synthesis Analysis
Indane-1,3-dione, the parent compound of this compound, can be synthesized by self-condensation in basic conditions (triethylamine, sodium acetate, sodium hydride), or in acidic conditions (sulfuric acid) . The most straightforward synthesis procedure consists in the nucleophilic addition of alkyl acetate on dialkyl phthalate under basic conditions .Molecular Structure Analysis
The molecular formula of this compound is C16H9Cl2NO2. Further structural analysis would require more specific data such as IR, 1H NMR, 13C NMR and GC-MS spectral analysis .Chemical Reactions Analysis
Indane-1,3-dione, the core structure of this compound, is known to undergo various chemical reactions. It possesses an active methylene group, making this electron acceptor an excellent candidate for its association with electron donors by means of Knoevenagel reactions . Ketone groups can also be easily functionalized with malononitrile, enabling to convert it as a stronger electron acceptor .Physical And Chemical Properties Analysis
The molecular weight of this compound is 318.15. More detailed physical and chemical properties would require additional data.科学的研究の応用
2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione has been studied for its potential applications in various scientific fields. It has been used in the synthesis of other compounds, such as 5-chloro-3-methyl-2-phenyl-2-oxazoline, and it has been used as an intermediate in the synthesis of other compounds, such as 4-chlorobenzoic acid. It has also been studied for its potential applications in biochemistry and physiology, as it has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2).
作用機序
Target of Action
The primary target of 2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione is Cyclin Dependent Kinase 2 (CDK2) . CDK2, in complex with its cyclins (cyclin A and cyclin E), is known to regulate the cell cycle at the G1/S transition .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . The docking results against CDK2 gave insights on its inhibitory activity
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the G1/S transition . This can lead to the arrest of cell division and potentially induce cell death in rapidly dividing cells, such as cancer cells . The exact biochemical pathways and their downstream effects involved in this process are complex and may vary depending on the specific cellular context.
Result of Action
The compound has been screened for its in vitro anti-breast cancer activity, using human breast adenocarcinoma cell lines (MCF-7) and in vitro anti-inflammatory activity . It showed cytotoxicity with an IC50 of 42.30 µM and demonstrated good anti-inflammatory properties .
実験室実験の利点と制限
2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize in the laboratory, and the reaction is typically fast and efficient. Additionally, it is a relatively inexpensive compound, and it is stable in aqueous solution. However, there are some limitations to using this compound in laboratory experiments, such as the fact that it can be toxic to humans and animals if ingested. Additionally, it has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), and thus could potentially interfere with the results of laboratory experiments involving COX-2.
将来の方向性
There are several potential future directions for research on 2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione. One potential direction is to further study its biochemical and physiological effects on the body. Additionally, further research could be conducted on its potential applications in the synthesis of other compounds, as well as its potential applications in biochemistry and physiology. Additionally, further research could be conducted on its potential toxicity and its potential to interfere with laboratory experiments involving COX-2. Finally, further research could be conducted on its potential to interact with other enzymes, such as 5-lipoxygenase (5-LOX) and 12-lipoxygenase (12-LOX).
合成法
2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione can be synthesized from 3,5-dichloroaniline and ethylenediamine in the presence of an acid catalyst. The reaction proceeds in two steps: first, the 3,5-dichloroaniline is reacted with ethylenediamine to form an intermediate compound, and then the intermediate compound is reacted with aqueous sodium hydroxide to form the final product, this compound. The reaction is carried out at a temperature of 30-50°C, and the reaction time is typically between 1-2 hours.
特性
IUPAC Name |
2-[(3,5-dichlorophenyl)iminomethyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2/c17-9-5-10(18)7-11(6-9)19-8-14-15(20)12-3-1-2-4-13(12)16(14)21/h1-8,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRCYOZVFSYSRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC(=CC(=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
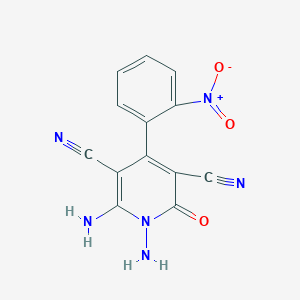
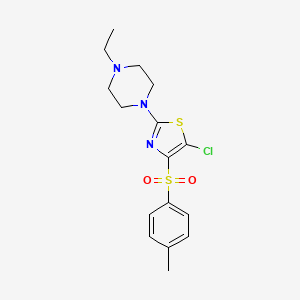
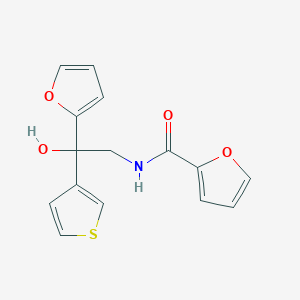
![(Z)-2-(2,4-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2937167.png)
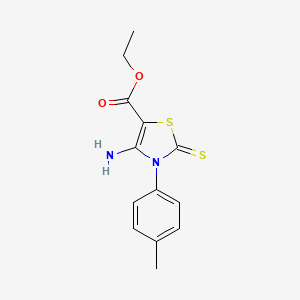
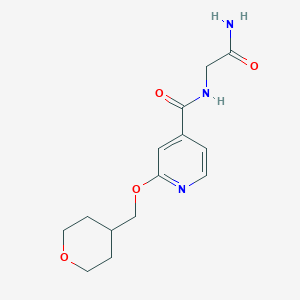
![9-cyclopentyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2937172.png)
![N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1,3-thiazol-2-yl)phenyl]amino}acetamide](/img/structure/B2937174.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2937175.png)
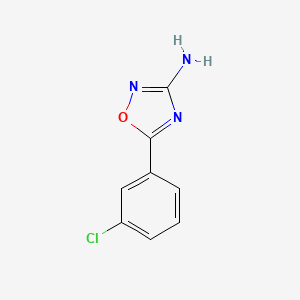
![3-ethyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2937180.png)
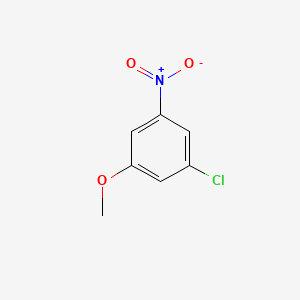
![2-Chloro-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2937182.png)
![3-Tert-butyl-6-[[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2937184.png)
